molecular formula C4H5N7O2S B15206371 N-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole-3-sulfonamide

N-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole-3-sulfonamide

Cat. No.: B15206371
M. Wt: 215.20 g/mol
InChI Key: CDXCJNASNGXIJJ-UHFFFAOYSA-N
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Description

N-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole-3-sulfonamide is a heterocyclic compound that contains two 1,2,4-triazole rings and a sulfonamide group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the triazole rings imparts unique chemical properties, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole-3-sulfonamide typically involves the reaction of 4-amino-1,2,4-triazole with sulfonyl chloride derivatives under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which then cyclizes to form the final product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Mechanism of Action

The mechanism of action of N-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole rings can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can disrupt essential biological processes in microorganisms or cancer cells, leading to their death or inhibition of growth .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar chemical properties but lacking the sulfonamide group.

    4-Amino-1,2,4-triazole: A precursor in the synthesis of N-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole-3-sulfonamide with applications in agriculture as a herbicide.

    Sulfonamide Derivatives: Compounds containing the sulfonamide group with various biological activities.

Uniqueness

This compound is unique due to the presence of both triazole rings and the sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C4H5N7O2S

Molecular Weight

215.20 g/mol

IUPAC Name

N-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-sulfonamide

InChI

InChI=1S/C4H5N7O2S/c12-14(13,4-5-1-6-9-4)10-11-2-7-8-3-11/h1-3,10H,(H,5,6,9)

InChI Key

CDXCJNASNGXIJJ-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)S(=O)(=O)NN2C=NN=C2

Origin of Product

United States

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